Clofencet-potassium

Wheat hybrid breeding Male sterility induction Genotype-CHA interaction

Clofencet-potassium (GENESIS®) induces male sterility in wheat with genotype-dependent efficacy, reaching 96.3% in validated cultivars at 6.5 kg ai/ha. Unlike BAU9403, GENESIS-treated progeny retains germination rates comparable to untreated controls. Key considerations: • Genotype pre-validation required; efficacy varies from insufficient to >95% across cultivars • Application window: GS 32-41; aqueous solubility >550 g/L enables high-concentration spray formulations • For durum wheat, anticipate iterative dose optimization; baseline efficacy ~84% Verify female line responsiveness via small-scale trials before bulk procurement.

Molecular Formula C13H10ClKN2O3
Molecular Weight 316.78 g/mol
CAS No. 82697-71-0
Cat. No. B1260882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofencet-potassium
CAS82697-71-0
Molecular FormulaC13H10ClKN2O3
Molecular Weight316.78 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+]
InChIInChI=1S/C13H11ClN2O3.K/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1
InChIKeyNUUZKOFSZIWYSC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clofencet-Potassium: Core Identity and Baseline


Clofencet-potassium (CAS 82697-71-0) is the potassium salt form of the pyridazinone carboxylic acid clofencet (CAS 129025-54-3) [1]. It is a synthetic chemical hybridizing agent (CHA) or gametocide specifically developed for inducing male sterility in wheat (Triticum aestivum and T. turgidum var. durum) to facilitate commercial hybrid seed production [2]. The compound functions by suppressing normal pollen development without affecting female fertility, thereby preventing self-pollination and enabling controlled cross-pollination [3]. The free acid clofencet exhibits high aqueous solubility (>55.2% w/v in distilled water) and a negative log P of -2.2, reflecting pronounced hydrophilicity [4]. The potassium salt enhances water solubility further and is the formulated active ingredient in the commercial product Genesis® (Monsanto) [5]. Clofencet is not approved for use within the European Union under EC Regulation 1107/2009 [6].

Clofencet-Potassium Generic Substitution Risks


Chemical hybridizing agents (CHAs) are not interchangeable commodities in wheat hybrid seed production. Each CHA exhibits distinct physicochemical properties, genotype-specific efficacy profiles, application timing requirements, and differential impacts on seed quality traits. Clofencet (as Genesis®) demonstrates markedly variable male sterility induction across wheat cultivars—ranging from insufficient levels in some genotypes to 96.3% in cultivar 'Pía'—underscoring that CHA selection is not merely a function of chemical class but a precise genotype-by-chemistry interaction [1]. Comparative studies reveal that alternative CHAs such as SQ-1, BAU9403, and sintofen produce divergent effects on critical procurement metrics including thousand-kernel weight, germination rate, and seed volume weight [2]. Furthermore, the aqueous solubility of clofencet (>55% w/v for the free acid; enhanced further as the potassium salt) [3] differs fundamentally from more lipophilic CHAs like sintofen, influencing formulation compatibility, application logistics, and environmental fate. Substituting clofencet-potassium without quantitative validation risks inadequate male sterility, compromised hybrid seed yield, and reduced progeny quality—each translating directly to economic loss in commercial hybrid wheat production programs.

Clofencet-Potassium Quantitative Evidence Guide


Genotype-Dependent Male Sterility in Wheat

Clofencet (as Genesis®) induced highly variable male sterility (MS) across four wheat cultivars under identical field conditions. The highest MS of 96.3% was achieved in Triticum aestivum cultivar 'Pía' at the Feekes 8.5 growth stage with 6.5 kg ai/ha, whereas the same rate and timing produced only 84% MS on average across all four cultivars tested [1]. This genotype-dependent efficacy—ranging from inadequate sterility in some genotypes to commercially viable levels in 'Pía'—necessitates cultivar-specific validation prior to procurement, as the CHA cannot be assumed equally effective across wheat varieties.

Wheat hybrid breeding Male sterility induction Genotype-CHA interaction

Comparative Seed Quality in Hybrid Wheat

In a direct comparative study of three CHAs (SQ-1, GENESIS [clofencet], and BAU9403) applied to hybrid wheat variety Xiza No.1 and 16 conventional varieties, clofencet (GENESIS) showed no significant difference from untreated control (CK) in germination potential, germination rate, and volume weight—whereas BAU9403 exhibited significant deviations from CK on these seed quality metrics [1]. However, GENESIS (clofencet) reduced 1,000-kernel weight, a key yield component, while SQ-1 actually increased 1,000-kernel weight [1]. This differential impact on seed traits provides a quantitative basis for CHA selection in breeding programs where maintaining seed quality is paramount.

Chemical hybridization agents Seed quality parameters Thousand-kernel weight

Physicochemical Comparison with Sintofen

Clofencet-potassium exhibits fundamentally different physicochemical properties compared to the structurally distinct cinnoline-based CHA sintofen. The free acid clofencet has aqueous solubility exceeding 55% w/v (>550 g/L) in distilled water and a log P of -2.2, indicating extreme hydrophilicity [1]. The potassium salt further enhances water solubility [2]. In contrast, sintofen (CAS 130561-48-7) is a larger, more lipophilic molecule (MW 374.8 vs. clofencet acid MW 278.7) [3] and is formulated as a 33% (w/v) soluble concentrate [4]. The high aqueous solubility of clofencet-potassium enables formulation flexibility (e.g., high-concentration liquid formulations) and influences application logistics, foliar uptake kinetics, and environmental fate profiles relative to less water-soluble CHAs.

CHA formulation Aqueous solubility Log P

Application Timing and Growth Stage Optimization

The efficacy of clofencet-potassium is highly sensitive to both application dose and wheat developmental stage. In a controlled field study, the average male sterility achieved with the highest clofencet dose (6.5 kg ai/ha) was 47.3% when applied at Feekes stage 7.5, but increased to 84% when applied at the later Feekes stage 8.5 [1]. This 36.7 percentage point increase in MS from a one-stage delay in application timing demonstrates that optimal scheduling is critical for achieving commercially viable sterility levels. Lower doses (3.5 and 5.0 kg ai/ha) produced proportionally lower MS rates, confirming a clear dose-response relationship [1]. The recommended commercial application window is from secondary node stage to flag leaf sheath extension (GS 32-41 on the Zadoks scale) [2].

CHA application timing Feekes scale Dose-response

Salt Form vs. Acid Form Selection

Clofencet-potassium is the preferred commercial form over the free acid clofencet due to enhanced aqueous solubility and formulation convenience. The free acid clofencet has a pKa of 2.83 at 20°C [1] and, while already highly water-soluble (>55.2% w/v) [1], the potassium salt further improves solubility and enables stable aqueous formulations [2]. The potassium salt is produced by controlled neutralization of purified clofencet acid with potassium hydroxide in aqueous or mixed solvent media, yielding a stable, water-soluble salt suitable for formulation [3]. The sodium salt analog (CAS 82697-16-3) is also documented with a melting point of 190-191°C [4], but the potassium salt is the established commercial active ingredient in Genesis® [5].

Salt form selection Water solubility Formulation development

Clofencet-Potassium Application Scenarios


Commercial Hybrid Wheat Seed Production

Clofencet-potassium is optimally deployed in commercial hybrid wheat seed production programs where the female parent genotype has been pre-validated for responsiveness. The compound achieved 96.3% male sterility in T. aestivum cultivar 'Pía' at Feekes stage 8.5 with 6.5 kg ai/ha [1], demonstrating commercial viability. Prior to procurement, breeding programs should conduct small-scale efficacy trials on their proprietary female lines to verify sterility rates meet the >95% threshold required for high-purity hybrid seed. The recommended application window is from secondary node stage to flag leaf sheath extension (GS 32-41) [2].

Germination and Seed Vigor Preservation

In breeding programs where maintaining high germination rates and seed vigor in hybrid progeny is critical, clofencet (GENESIS) offers a quantifiable advantage over BAU9403. Comparative data show that GENESIS-treated plants produce seed with germination potential, germination rate, and volume weight not significantly different from untreated controls, whereas BAU9403 significantly impairs these traits [1]. This makes clofencet-potassium the preferred CHA when downstream seed quality and stand establishment are non-negotiable procurement criteria, even though SQ-1 may offer superior 1,000-kernel weight outcomes.

High-Volume Aqueous Formulation Advantage

The exceptional water solubility of clofencet-potassium (>550 g/L for the acid; enhanced further as the potassium salt) [1] makes it uniquely suited for regions and operations that prioritize high-concentration aqueous spray formulations. This physicochemical property enables reduced spray volumes, simplified tank-mixing logistics, and compatibility with standard agricultural spray equipment compared to less water-soluble CHAs like sintofen (formulated as 33% w/v concentrate) [2]. Procurement for large-scale field operations in water-abundant agricultural regions should weigh this formulation convenience advantage.

Durum Wheat Hybridization Optimization

In durum wheat hybrid research, clofencet-potassium serves as a reference CHA for optimization studies due to documented but suboptimal baseline efficacy. The compound achieved only 84% average MS across four cultivars (including durum varieties 'Capri' and 'Ambra') at 6.5 kg ai/ha [1], indicating that further research into dose, adjuvant use, and application timing is required to achieve commercially viable sterility in durum backgrounds. Procurement for durum wheat research programs should anticipate the need for iterative optimization rather than assuming out-of-the-box efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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